5-Chlorothiazole-2-ethanone
Overview
Description
5-Chlorothiazole-2-ethanone: is an organic compound with the molecular formula C5H4ClNOS . It is a derivative of thiazole, characterized by the presence of a chlorine atom at the 5-position and an ethanone group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Reaction: One common method involves a multi-step reaction starting with thiazole derivatives.
Reagents and Conditions: Typical reagents include n-butyllithium in tetrahydrofuran, followed by treatment with hydrogen chloride in acetone under reflux conditions.
Industrial Production Methods: Industrial production methods for 5-Chlorothiazole-2-ethanone are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chlorothiazole-2-ethanone can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the thiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide in methanol, which facilitates the substitution of the chlorine atom.
Oxidation: Reagents like trifluoroacetic anhydride and fuming nitric acid can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitrothiazole derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Chlorothiazole-2-ethanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with antimicrobial and anti-inflammatory properties.
Industry:
Chemical Manufacturing: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Chlorothiazole-2-ethanone involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific derivative or application .
Comparison with Similar Compounds
2-Acetylthiazole: Similar in structure but lacks the chlorine atom at the 5-position.
5-Bromo-1,3-thiazol-2-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness:
Chlorine Substitution:
Properties
IUPAC Name |
1-(5-chloro-1,3-thiazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGUUBFTAJPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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